molecular formula C7H12F3NO B2631084 4-(2,2,2-Trifluoroethyl)oxan-4-amine CAS No. 1779955-99-5

4-(2,2,2-Trifluoroethyl)oxan-4-amine

Cat. No.: B2631084
CAS No.: 1779955-99-5
M. Wt: 183.174
InChI Key: GBTKOPCFZVQWIQ-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)oxan-4-amine is a chemical compound with the molecular formula C7H12F3NO It is characterized by the presence of a trifluoroethyl group attached to an oxan-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)oxan-4-amine typically involves the reaction of oxan-4-amine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-imine derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)oxan-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)oxan-4-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-amine
  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

Uniqueness

4-(2,2,2-Trifluoroethyl)oxan-4-amine is unique due to its specific structural features, such as the oxan-4-amine backbone and the trifluoroethyl group. These features confer distinct chemical properties and reactivity compared to similar compounds. For example, the trifluoroethyl group can significantly influence the compound’s lipophilicity and electronic properties, making it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-6(11)1-3-12-4-2-6/h1-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTKOPCFZVQWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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